7-Methylenebicyclo(3.2.0)hept-1-ene
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Overview
Description
7-Methylenebicyclo(3.2.0)hept-1-ene is an organic compound with the molecular formula C₈H₁₀ and a molecular weight of 106.1650 g/mol It is a bicyclic compound featuring a methylene group attached to a bicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylenebicyclo(3.2.0)hept-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then subjected to reflux conditions, followed by quenching and extraction to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methylenebicyclo(3.2.0)hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Methylenebicyclo(3.2.0)hept-1-ene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methylenebicyclo(3.2.0)hept-1-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the strain in its bicyclic structure, which makes it susceptible to ring-opening reactions and rearrangements. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Bicyclo(3.2.0)hept-1-ene: A similar compound with a slightly different structure, lacking the methylene group.
6-Methylenebicyclo(3.2.0)hept-3-en-2-one: Another related compound with a ketone functional group.
Uniqueness: 7-Methylenebicyclo(3.2.0)hept-1-ene is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
75960-13-3 |
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Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
7-methylidenebicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2 |
InChI Key |
SSLJGAWCZAGYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2C1C=CC2 |
Origin of Product |
United States |
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